molecular formula C31H30N2 B12528862 4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) CAS No. 693224-77-0

4,4'-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline)

Cat. No.: B12528862
CAS No.: 693224-77-0
M. Wt: 430.6 g/mol
InChI Key: RHPVCPLJLVJUKU-UHFFFAOYSA-N
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Description

4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) is a chemical compound that belongs to the class of anthracene derivatives. It is characterized by the presence of an anthracene moiety linked to two 2,6-dimethylaniline groups through a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) typically involves the reaction of anthracene-9-carbaldehyde with 2,6-dimethylaniline in the presence of a suitable catalyst. One common method involves heating a mixture of anthracene-9-carbaldehyde and 2,6-dimethylaniline in ethanol at elevated temperatures. The reaction is monitored by thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinone derivatives, while substitution reactions can produce various halogenated or nitrated anthracene compounds .

Scientific Research Applications

4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular components through its aromatic rings, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 9-(4-Phenyl)anthracene
  • 9-(4-Phenylethynyl)anthracene
  • 9,10-Bis(phenylethynyl)anthracene

Uniqueness

4,4’-[(Anthracen-9-yl)methylene]bis(2,6-dimethylaniline) is unique due to its specific structural configuration, which imparts distinct photophysical and chemical properties. Compared to similar compounds, it offers enhanced stability and specific reactivity patterns, making it suitable for specialized applications in materials science and electronics .

Properties

CAS No.

693224-77-0

Molecular Formula

C31H30N2

Molecular Weight

430.6 g/mol

IUPAC Name

4-[(4-amino-3,5-dimethylphenyl)-anthracen-9-ylmethyl]-2,6-dimethylaniline

InChI

InChI=1S/C31H30N2/c1-18-13-24(14-19(2)30(18)32)28(25-15-20(3)31(33)21(4)16-25)29-26-11-7-5-9-22(26)17-23-10-6-8-12-27(23)29/h5-17,28H,32-33H2,1-4H3

InChI Key

RHPVCPLJLVJUKU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1N)C)C(C2=CC(=C(C(=C2)C)N)C)C3=C4C=CC=CC4=CC5=CC=CC=C53

Origin of Product

United States

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